3-[methyl(nitroso)amino]butanoic acid
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Overview
Description
3-[methyl(nitroso)amino]butanoic acid, also known as N-Nitroso-N-methyl-4-aminobutyric acid, is a nitrosamine compound with the molecular formula C5H10N2O3. It is a derivative of butanoic acid and contains a nitroso group attached to a methylamino moiety.
Preparation Methods
The synthesis of 3-[methyl(nitroso)amino]butanoic acid typically involves the reaction of N-methyl-4-aminobutyric acid with nitrous acid. The reaction is carried out under acidic conditions, often at room temperature. The general steps are as follows :
- Conversion of silver nitrite to nitrous acid using sulfuric acid.
- Reaction of nitrous acid with N-methyl-4-aminobutyric acid.
- Dilution with water and separation of the product from the reaction mixture.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-[methyl(nitroso)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include nitro compounds, amines, and substituted derivatives .
Scientific Research Applications
3-[methyl(nitroso)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[methyl(nitroso)amino]butanoic acid involves the formation of reactive intermediates under acidic conditions. Nitrite is transformed into nitrous acid, which further reacts with amines to form N-nitroso products via the highly electrophilic nitrosonium cation (NO+) or dinitrogen trioxide (N2O3) . These intermediates can interact with biological molecules, leading to potential mutagenic and carcinogenic effects.
Comparison with Similar Compounds
3-[methyl(nitroso)amino]butanoic acid can be compared with other nitrosamine compounds, such as:
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar mutagenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with carcinogenic potential.
N-Nitrosomorpholine (NMOR): A nitrosamine used in research on nitrosamine formation and mitigation
The uniqueness of this compound lies in its specific structure and the resulting reactivity, which makes it a valuable compound for studying nitrosamine-related phenomena.
Properties
CAS No. |
2624139-24-6 |
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Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-[methyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-4(3-5(8)9)7(2)6-10/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
OBCWDVNIJSFCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)N(C)N=O |
Purity |
95 |
Origin of Product |
United States |
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